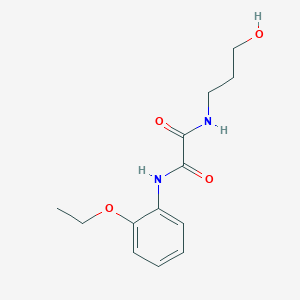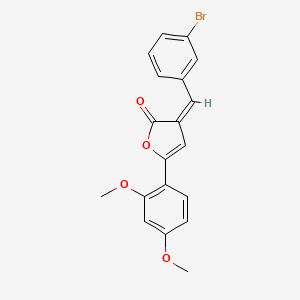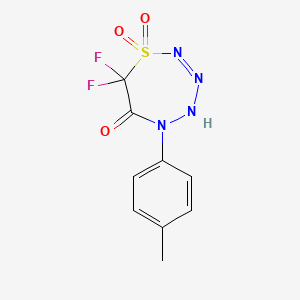
N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide, also known as EHPED, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EHPED is a small molecule that belongs to the class of amides and has a molecular weight of 246.31 g/mol.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to test its effects. This compound has also shown cytotoxic effects at high concentrations, which may limit its use in some experiments.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide. One direction is to further investigate the mechanism of action of this compound. Understanding the cellular and molecular pathways involved in the effects of this compound may lead to the development of more targeted therapies. Another direction is to test the efficacy of this compound in animal models of various diseases. This will provide more information on the potential therapeutic uses of this compound. Finally, it may be useful to investigate the safety and toxicity of this compound in humans, which will be necessary for the development of clinical trials.
合成方法
The synthesis of N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide involves the reaction between 2-ethoxyaniline and 3-chloropropanol in the presence of sodium hydroxide and potassium carbonate. The reaction takes place under reflux conditions in a mixture of ethanol and water. The product is then purified using column chromatography to obtain pure this compound. The yield of this compound is around 50%.
科学研究应用
N-(2-ethoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide has been studied extensively for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-19-11-7-4-3-6-10(11)15-13(18)12(17)14-8-5-9-16/h3-4,6-7,16H,2,5,8-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIZIGTNYISQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5015169.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5015193.png)

![N-[(1-acetyl-4-piperidinyl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5015201.png)
![N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5015204.png)
![3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5015210.png)
![(1-methyl-3-phenylpropyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5015216.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5015230.png)


![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5015271.png)